molecular formula C19H25ClN2O3 B193104 Labetalol hydrochloride CAS No. 32780-64-6

Labetalol hydrochloride

Cat. No. B193104
CAS RN: 32780-64-6
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-UHFFFAOYSA-N
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Description

Labetalol hydrochloride is a beta-blocker used to treat hypertension . It affects the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decrease blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .


Molecular Structure Analysis

Labetalol has a molecular formula of C19H24N2O3 . Its average mass is 328.405 Da and its monoisotopic mass is 328.178680 Da . The structure of Labetalol can also be represented by the InChIKey: SGUAFYQXFOLMHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Labetalol Hydrochloride occurs as a white crystalline powder . It is freely soluble in methanol, and sparingly soluble in water and in ethanol (99.5) . It dissolves in 0.05 mol/L sulfuric acid TS . Its melting point is about 181-182°C (with decomposition) .

Scientific Research Applications

Sustained Release Tablets

Labetalol hydrochloride has been formulated into controlled-release matrices to address its short half-life and extensive first-pass metabolism. Using hydrophilic polymers like hydroxypropyl methylcellulose, hydroxypropyl cellulose, and hydroxyethyl cellulose, tablets were created to release the drug at a controlled rate. This formulation showed promise for sustained drug release and provides an avenue for improved drug delivery systems (A. Joel, 2013).

Clinical Applications in Hypertensive Emergencies

Labetalol hydrochloride injections have demonstrated significant effectiveness in rapidly reducing blood pressure in hypertensive emergencies. This application underlines its potential as a fast-acting and safe treatment option in critical care settings (Dong Siqin, 2015).

Metabolic Activation and Cytotoxicity Studies

Research has explored the metabolic activation of labetalol hydrochloride and its correlation with liver toxicity. Findings suggest that sulfotransferases (SULTs) play a role in its bioactivation, offering insights into the mechanisms behind its adverse effects, such as liver injury (Yang et al., 2021).

Taste-Masked Fast Disintegrating Tablets

Labetalol hydrochloride has been formulated into fast-disintegrating tablets with taste masking, improving patient compliance. This formulation approach enhances the drug's palatability and ease of administration (S. Shahidulla & Tayyaba Jeelani, 2019).

Buccal Tablets for Bioavailability Enhancement

Mucoadhesive buccal tablets containing labetalol hydrochloride were developed to enhance its systemic bioavailability. This novel formulation can bypass the first-pass effect and offer a more efficient route for drug delivery (Fatma Bakr et al., 2022).

False-Positive Drug Testing

Research has highlighted the potential of labetalol hydrochloride treatment, particularly in pregnancy, to result in false-positive urine immunoassays for fentanyl. This finding is crucial for accurate drug testing and diagnosis in clinical settings (Wanar et al., 2022).

Gastroretentive Dosage Form

Labetalol hydrochloride has been used to develop non-effervescent sustained-release gastroretentive floating tablets. This formulation aims to improve the drug's solubility and bioavailability, particularly in the small intestine (Garse et al., 2010).

Transdermal Drug Delivery

Studies have investigated the feasibility of transdermal drug delivery of labetalol hydrochloride, exploring various penetration enhancers. This method could offer an alternative route of administration with improved drug penetration (Zafar et al., 2010).

Spectrophotometric Determination

Spectrophotometric methods have been developed for the determination of labetalol hydrochloride in pharmaceuticals and biological samples. These methods provide accurate and selective measurement techniques for labetalol, essential for quality control in pharmaceutical manufacturing (Omar et al., 2018).

Analytical Applications in Pharmaceuticals

The analytical properties of an ion-selective electrode sensitive to labetalol have been described for the determination of labetalol hydrochloride in pharmaceuticals. This technology offers a stable, reproducible, and fast method for drug analysis (Gorodkiewicz et al., 2003).

Safety And Hazards

Labetalol may cause serious side effects such as low blood pressure, liver problems, heart failure, and bronchospasm . It is contraindicated in bronchial asthma, overt cardiac failure, greater than first degree heart block, cardiogenic shock, severe bradycardia, and other conditions . Severe hepatocellular injury, confirmed by rechallenge in at least one case, occurs rarely with labetalol therapy .

Future Directions

Labetalol is effective in the management of hypertensive emergencies, postoperative hypertension, pheochromocytoma-associated hypertension, and rebound hypertension from beta blocker withdrawal . It has a particular indication in the treatment of pregnancy-induced hypertension which is commonly associated with pre-eclampsia . It is also used as an alternative in the treatment of severe hypertension .

properties

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVZLXWQESQGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044654
Record name Labetalol hydrochloride
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Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Labetalol hydrochloride

CAS RN

32780-64-6, 72487-34-4
Record name Labetalol hydrochloride
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Record name Labetalol hydrochloride [USAN:USP:JAN]
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Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride
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Record name Labetalol hydrochloride
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Record name Labetalol hydrochloride
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Record name Labetalol hydrochloride
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Record name 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride
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Record name LABETALOL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Labetalol hydrochloride
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Labetalol hydrochloride
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Labetalol hydrochloride
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Labetalol hydrochloride
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Labetalol hydrochloride
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Labetalol hydrochloride

Citations

For This Compound
1,410
Citations
PHC Yuen, CR Taddei, BE Wyka… - American journal of …, 1983 - academic.oup.com
… Both compounds were separated well from the labetalol hydrochloride … no labetalol hydrochloride were injected to screen the solutions for in terference with the labetalol hydrochloride …
Number of citations: 13 academic.oup.com
L Yang, L Xin, J Shi, W Li, M Tian, Z Hu… - Chemical Research …, 2021 - ACS Publications
Labetalol hydrochloride (LHCl), an α- and β-adrenoreceptor blocker, is widely used for the treatment of hypertension as well as angina pectoris. Previous reports have demonstrated the …
Number of citations: 9 pubs.acs.org
KAM Attia, NMA El-Abassawi, RAM Said… - Analytical Chemistry …, 2016 - Taylor & Francis
Three ratio spectra manipulating methods have been established for the analysis of labetalol hydrochloride (LBT) in the presence of its oxidative degradation product (DLBT) namely; …
Number of citations: 11 www.tandfonline.com
N Rahman, H Rahman… - Journal of the Chinese …, 2007 - Wiley Online Library
… labetalol hydrochloride in bulk drug and pharmaceutical formulations. The quantification of the drug was done based on the reaction of labetalol hydrochloride … Labetalol hydrochloride …
Number of citations: 13 onlinelibrary.wiley.com
N Rahman, M Singh, NM Hoda… - Chinese Journal of …, 2005 - Wiley Online Library
… Labetalol hydrochloride (I) is an … , labetalol hydrochloride administration exhibits a number of complications due to both α- and β-blocking properties, and labetalol hydrochloride treat- …
Number of citations: 11 onlinelibrary.wiley.com
LV Allen Jr, MA Erickson III - American journal of health-system …, 1996 - academic.oup.com
The stability of drugs commonly prescribed for use in oral liquid dosage forms but not commercially available as such was studied. Labetalol hydrochloride 40 mg/mL, metoprolol tartrate …
Number of citations: 33 academic.oup.com
MA Omar, SM Derayea, MA Abdel-Lateef… - … Acta Part A: Molecular …, 2018 - Elsevier
Two simple, selective and accurate methods were developed for the determination of Labetalol hydrochloride in pure form and pharmaceutical tablets. Both methods are based on …
Number of citations: 23 www.sciencedirect.com
CSP Sastry, DM Krishna - Microchimica Acta, 1996 - Springer
… labetalol hydrochloride are described. The first two are based on the oxidative coupling reaction of labetalol hydrochloride … complex of labetalol hydrochloride with suprachen violet 3B …
Number of citations: 27 link.springer.com
Y Dong, Y Wang, X Huang, T Wang, S Li… - Journal of Chemical & …, 2021 - ACS Publications
… thermodynamic properties of labetalol hydrochloride were investigated in detail. The gravimetric method was used to measure the solubility data of labetalol hydrochloride in nine pure …
Number of citations: 3 pubs.acs.org
S Zafar, A Ali, M Aqil, A Ahad - Journal of Pharmacy and Bioallied …, 2010 - ncbi.nlm.nih.gov
… On the basis of these preliminary skin permeation studies we conclude that labetalol hydrochloride could be delivered through a cutaneous route, with DMSO (5 – 10%) as the …
Number of citations: 27 www.ncbi.nlm.nih.gov

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